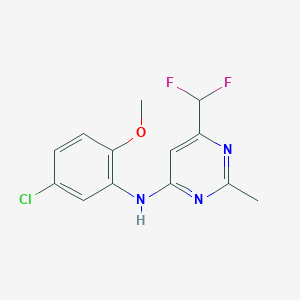
N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives. These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring would be the various functional groups including the 3-chlorophenyl group, the difluoromethyl group, and the amine group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as nucleophilic substitution, elimination, and addition reactions. For example, carbamates, which are chemically similar to amides, can form polymers such as polyurethane resins .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, compounds with a pyrimidine ring often exhibit aromaticity, which can affect their chemical reactivity. Additionally, the presence of electronegative atoms such as nitrogen, chlorine, and fluorine can result in polar bonds, influencing the compound’s solubility, boiling point, and melting point .Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many organic compounds are flammable and should be handled with care. Additionally, compounds containing halogens can be hazardous and may require special handling and disposal procedures .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-6-(difluoromethyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-3-8(13)5-9/h2-6,12H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSWWOIQXWGEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-cyclopropyl-1-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6457618.png)
![N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-yl)methanesulfonamide](/img/structure/B6457624.png)

![2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457643.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-phenylmethanesulfonylazetidin-3-amine](/img/structure/B6457654.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-phenylmethanesulfonylazetidin-3-amine](/img/structure/B6457656.png)
![2-cyclopropyl-4,5-dimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457663.png)
![1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6457666.png)
![4-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6457674.png)
![3-methyl-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6457680.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457688.png)


![N-[4-(difluoromethoxy)phenyl]-6-(difluoromethyl)-2-methylpyrimidin-4-amine](/img/structure/B6457719.png)
